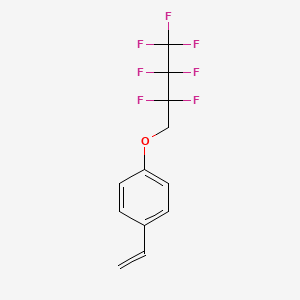
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group and a heptafluorobutoxy group
Preparation Methods
The synthesis of 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanol.
Formation of the Ether Linkage: The hydroxyl group of 4-hydroxybenzaldehyde reacts with 2,2,3,3,4,4,4-heptafluorobutanol in the presence of an acid catalyst to form 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde.
Vinylation: The aldehyde group of 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the ethenyl group to an ethyl group using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.
Industrial Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers with enhanced chemical resistance and thermal stability.
Biological Research: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive molecules in medicinal chemistry.
Environmental Science: Its stability and resistance to degradation make it a candidate for use in coatings and surface treatments to protect materials from harsh environmental conditions.
Mechanism of Action
The mechanism by which 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors due to its aromatic and fluorinated structure, potentially affecting biochemical pathways.
Pathways Involved: The presence of the ethenyl group allows for participation in polymerization reactions, while the fluorinated butoxy group imparts unique physicochemical properties that influence the compound’s behavior in different environments.
Comparison with Similar Compounds
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene can be compared with other similar compounds:
1-Ethenyl-4-ethylbenzene: This compound lacks the fluorinated butoxy group, resulting in different chemical properties and applications.
1-Ethenyl-4-(trifluoromethoxy)benzene: While also fluorinated, this compound has a trifluoromethoxy group instead of a heptafluorobutoxy group, leading to variations in reactivity and stability.
4-Vinylbenzoic acid: This compound contains a carboxyl group instead of a fluorinated butoxy group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of an ethenyl group and a highly fluorinated butoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
111144-99-1 |
|---|---|
Molecular Formula |
C12H9F7O |
Molecular Weight |
302.19 g/mol |
IUPAC Name |
1-ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C12H9F7O/c1-2-8-3-5-9(6-4-8)20-7-10(13,14)11(15,16)12(17,18)19/h2-6H,1,7H2 |
InChI Key |
IPXALQQGEQVBSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
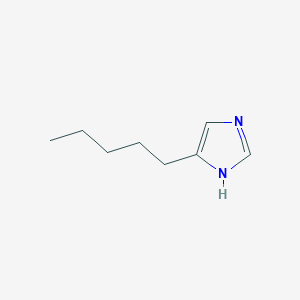
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
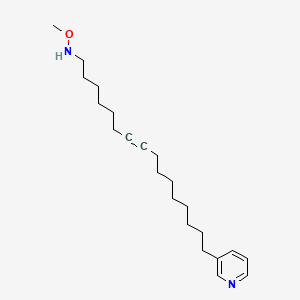
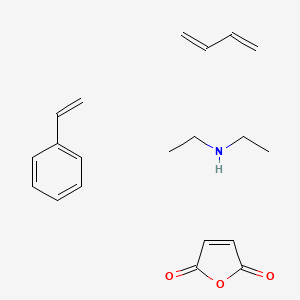

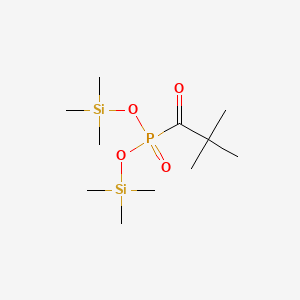
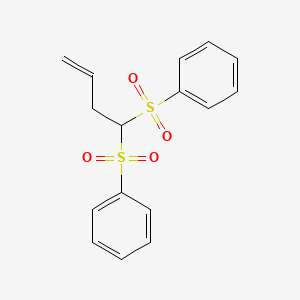
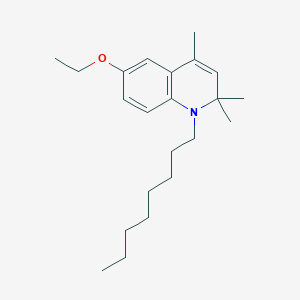
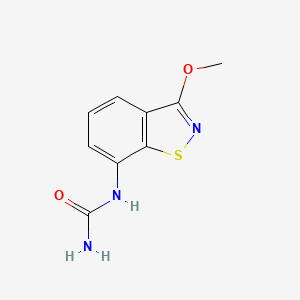
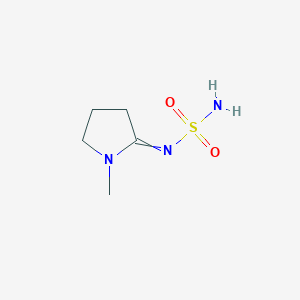
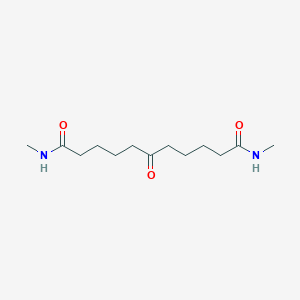
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
